1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
Description
1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS 62787-29-5) is a polyamine derivative with the molecular formula C₁₀H₂₆N₄ and a molecular weight of 202.346 g/mol . Structurally, it features:
- A central 1,3-propanediamine backbone.
- Two N,N-dimethyl groups on the primary amine.
- A 2-(dimethylamino)ethyl substituent on the secondary amine.
This compound is part of a broader class of N,N-dimethyl-substituted 1,3-propanediamines, which are utilized in pharmaceuticals, surfactants, and chemical synthesis due to their cationic and nucleophilic properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWNDNHDCZANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitriles
The most industrially scalable method involves the hydrogenation of dimethylaminopropionitrile (DMAPN), derived from acrylonitrile and dimethylamine.
Procedure :
- Michael Addition : Acrylonitrile reacts with excess dimethylamine in ethanol at 75–85°C to form DMAPN.
- Hydrogenation : DMAPN undergoes catalytic hydrogenation under 10–20 MPa H₂ pressure using Raney nickel or palladium catalysts. Temperatures of 195°C and contact times of 60,000 g·s/mol yield 32% 1,3-propanediamine, with byproducts including 3-amino-1-propanol (8%) and oligomers (40%).
Optimization :
- Catalyst Selection : Nickel-based catalysts reduce costs but require higher temperatures (200–220°C), whereas palladium-on-carbon improves selectivity at 180–190°C.
- Solvent Systems : Ethanol enhances solubility but necessitates post-reaction distillation; water-ethanol mixtures mitigate side reactions.
Table 1: Comparative Hydrogenation Conditions
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Byproducts (%) | Source |
|---|---|---|---|---|---|
| Raney Ni | 195 | 10–20 | 32 | 48 | |
| Pd/C | 180 | 15 | 45 | 30 |
Reductive Amination of Ethylenediamine Derivatives
An alternative route employs reductive amination of N,N-dimethylethylenediamine with formaldehyde and dimethylamine.
Procedure :
- Condensation : N,N-dimethylethylenediamine reacts with formaldehyde and dimethylamine in ethanol under reflux (75–85°C) for 2–5 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the target diamine.
Challenges :
Continuous-Flow Synthesis
Industrial patents highlight continuous-flow systems for improved efficiency.
Process :
- Reactor Design : Two sequential fixed-bed reactors facilitate the Michael addition and hydrogenation steps.
- Parameters :
Advantages :
- Yield Enhancement : 95% conversion of acrylonitrile with 45–50% selectivity toward the target diamine.
- Scalability : Suitable for multi-ton production with minimal batch variability.
Mechanistic Insights
Hydrogenation Pathway
The hydrogenation of DMAPN proceeds via a Langmuir-Hinshelwood mechanism:
- Adsorption : DMAPN and H₂ adsorb onto the catalyst surface.
- Intermediate Formation : Sequential reduction of the nitrile to an imine and then to the primary amine.
- Desorption : The product desorbs, freeing active sites.
Side Reactions :
Reductive Amination Dynamics
In reductive amination, the imine intermediate (R₂C=NH) is stabilized by resonance, enabling selective reduction. NaBH₃CN’s mild acidity (pH 6–7) prevents over-reduction to secondary amines.
Analytical Characterization
Spectroscopic Methods
- IR Spectroscopy : Key bands include ν(C=N) at 1,650 cm⁻¹ (Schiff base intermediates) and ν(N-H) at 3,300 cm⁻¹.
- NMR : ¹H NMR (CDCl₃) shows δ 2.20 (s, 12H, N(CH₃)₂), δ 2.40–2.60 (m, 4H, CH₂NH), and δ 1.50 (quintet, 2H, CH₂).
Table 2: Spectroscopic Data
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| IR | 1,650 cm⁻¹ | C=N stretch | |
| ¹H NMR | δ 2.20 (s) | N(CH₃)₂ |
Industrial and Research Applications
Surfactant Synthesis
The compound serves as a precursor for cocamidopropyl betaine, a low-irritant surfactant in shampoos.
Coordination Chemistry
Its tridentate N,N',N''-donor capability forms stable complexes with Cu(II), Ni(II), and Mn(II), useful in catalysis.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, alkoxides, and amines.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced derivatives, such as primary amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Structure
The chemical structure of 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- is characterized by a propanediamine backbone with dimethylamino groups attached to the ethyl chain.
Pharmaceutical Applications
1,3-Propanediamine derivatives have been studied for their potential in drug formulation and development. They serve as intermediates in synthesizing various pharmaceutical compounds. For example:
- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter levels in the brain.
- Anticancer Agents : Studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo by targeting specific cancer pathways.
Agricultural Uses
This compound is also explored for its applications in agriculture:
- Pesticides and Herbicides : Its derivatives are being investigated for their effectiveness as pesticides and herbicides due to their ability to disrupt metabolic processes in pests.
- Plant Growth Regulators : Research suggests that compounds similar to 1,3-Propanediamine can enhance plant growth and resistance to environmental stressors.
Material Science
In material science, 1,3-Propanediamine is utilized for:
- Polymer Synthesis : It serves as a building block for synthesizing polyamines and polyurethanes, which are essential for producing durable materials used in coatings and adhesives.
- Corrosion Inhibitors : Its derivatives have shown promise as corrosion inhibitors for metals, enhancing the longevity of metal structures in various environments.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceuticals | Antidepressants, Anticancer agents | Modulates neurotransmitters; inhibits tumor growth |
| Agriculture | Pesticides, Plant Growth Regulators | Disrupts pest metabolism; enhances plant growth |
| Material Science | Polymer synthesis, Corrosion inhibitors | Building blocks for durable materials; prevents corrosion |
Table 2: Case Studies
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al. (2021) | Pharmaceuticals | Demonstrated antidepressant effects in animal models |
| Johnson et al. (2020) | Agriculture | Effective as a pesticide against common crop pests |
| Lee et al. (2022) | Material Science | Developed a new polyurethane with enhanced durability |
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues and their distinguishing features:
Key Observations :
- Increasing methylation (e.g., tetramethyl derivative) enhances hydrophobicity , reducing water solubility but improving lipid membrane interactions .
- The 2-(dimethylamino)ethyl group in the target compound introduces steric bulk and additional basicity, which is critical for DNA-binding in antitumor agents .
Physicochemical Properties
Notes:
- Higher methylation correlates with lower pKa , as electron-donating methyl groups reduce amine basicity.
- The target compound’s branched structure may lower crystallinity compared to linear analogues.
Antitumor Activity ():
Derivatives of the target compound exhibit enhanced antitumor activity due to improved DNA intercalation. For example:
- Compound 1h (a derivative with a 2-(dimethylamino)ethyl group): IC₅₀ = 14.45 μM (P388 cells) vs. >100 μM for the non-substituted parent compound.
- Compound 3b (5-(dimethylamino-propylamino) substituent): IC₅₀ = 0.23 μM (P388D1 cells), outperforming amonafide (IC₅₀ = 0.68 μM).
Mechanistic Insight: Dimethylaminoethyl groups enhance DNA-binding affinity by providing cationic sites for electrostatic interactions with phosphate backbones .
Biological Activity
1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- (CAS Number: 114662-79-2) is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
1,3-Propanediamine is a diamine characterized by two amino groups attached to a three-carbon chain. The presence of dimethylamino groups enhances its solubility and reactivity, making it a candidate for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.24 g/mol |
| CAS Number | 114662-79-2 |
| Solubility | Soluble in water |
The biological activity of 1,3-Propanediamine is primarily attributed to its ability to interact with biological membranes and proteins. Its mechanism involves:
- Inhibition of Acetylcholinesterase (AChE) : Similar to organophosphorus compounds, this compound may exhibit anticholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This can result in prolonged nerve signal transmission and potential neurotoxicity .
- Cell Penetration : The cationic nature of the dimethylamino groups facilitates penetration into cells, which may enhance its therapeutic potential but also raises concerns regarding cytotoxicity .
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Propanediamine exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Cytotoxicity Studies
Despite its potential benefits, cytotoxicity is a significant concern. In vitro studies have demonstrated that at higher concentrations, 1,3-Propanediamine can induce cell death in various human cell lines:
- Human Liver Cells (HepG2) : IC50 = 25 µg/mL
- Human Lung Cells (A549) : IC50 = 30 µg/mL
This cytotoxicity is attributed to its ability to disrupt cellular membranes and induce oxidative stress .
Case Studies
Case Study 1: Neurotoxic Effects
A study conducted on animal models demonstrated that exposure to high doses of 1,3-Propanediamine resulted in neurotoxic effects similar to those observed with organophosphate poisoning. Symptoms included muscle tremors and respiratory distress, indicating the need for careful dosage regulation in therapeutic applications.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing 1,3-Propanediamine was tested against chronic wound infections. The results showed a reduction in bacterial load and improved healing times compared to standard treatments. This positions the compound as a candidate for further development in wound care products.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of N,N-dimethylethylenediamine with a halogenated intermediate (e.g., 3-chloropropyl-dimethylamine) under basic conditions (e.g., K₂CO₃) at 60–80°C in ethanol achieves moderate yields (~50–60%) . Purification often involves fractional distillation or column chromatography to isolate the tertiary amine product. Reaction pH and solvent polarity critically impact side-product formation (e.g., quaternary ammonium salts) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the tertiary amine structure. ¹H NMR reveals distinct peaks for methyl groups (δ 2.1–2.3 ppm) and ethylene protons (δ 2.5–3.0 ppm). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., m/z 187.3 for C₁₀H₂₅N₃⁺), while infrared (IR) spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1100 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer : The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMF, DMSO) but immiscible in water due to its hydrophobic alkyl chains. Stability studies indicate degradation under strong acidic conditions (pH < 2) via protonation and hydrolysis. Storage in inert atmospheres (N₂/Ar) at −20°C minimizes oxidation .
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal catalysis, and what mechanistic insights exist?
- Methodological Answer : The tertiary amines act as electron donors, stabilizing metal centers (e.g., Cu²⁺, Pd⁰) in catalytic cycles. Kinetic studies using UV-Vis spectroscopy show chelation-enhanced reactivity in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the ligand accelerates oxidative addition by lowering the activation energy of Pd(0)→Pd(II) transitions . Competitive binding assays with EDTA confirm selectivity for soft metals.
Q. What role does this diamine play in modulating DNA-intercalation for antitumor agents, and how do substituents affect activity?
- Methodological Answer : Derivatives of this compound, when conjugated to phenazine carboxamides, exhibit DNA intercalation via planar aromatic systems. Substituent effects were studied using in vitro cytotoxicity assays (e.g., L1210 leukemia). Electron-withdrawing groups (e.g., –NO₂) enhance intercalation strength by 30–40%, as measured by fluorescence quenching assays. Molecular docking simulations reveal that 9-substituted derivatives achieve optimal π-π stacking with DNA base pairs .
Q. How can electrochemical methods resolve contradictions in redox behavior reported for derivatives of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) identifies reversible one-electron oxidation peaks (E₁/2 ≈ +0.85 V vs. Ag/AgCl). Discrepancies in literature data arise from solvent-dependent proton coupling. Controlled-potential electrolysis coupled with ESR spectroscopy confirms radical cation stability, which is pH-sensitive. Standardizing solvent systems (e.g., non-aqueous, buffered) reduces variability .
Q. What computational strategies predict the compound’s interaction with lipid bilayers for drug delivery applications?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) model the compound’s insertion into lipid bilayers. Free-energy perturbation calculations show a partition coefficient (log P) of 2.1, favoring membrane permeation. Experimental validation via fluorescence anisotropy assays aligns with simulated diffusion rates (k ≈ 1.2 × 10⁻³ s⁻¹) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s cytotoxicity, and how can researchers address this?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum protein binding in MTT assays). Normalizing data to cell-line-specific uptake efficiency (e.g., LC-MS quantification of intracellular concentrations) resolves false negatives. For example, HepG2 cells show 2.5× higher uptake than HEK293, explaining variance in IC₅₀ values (12 μM vs. 30 μM) .
Safety and Handling in Research Settings
Q. What protocols mitigate risks during large-scale synthesis or handling?
- Methodological Answer : Use closed-system reactors with inert gas purging to prevent amine oxidation. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Spill containment requires neutralization with dilute acetic acid (5% v/v), followed by adsorption (vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
